Insecticidal Activity Gain from 5-Methyl Substitution on the Chroman Ring
In a systematic SAR study, the 5-methyl-substituted chroman analogue (derived from 5-methyl-6-chromanic acid) exhibited an LC50 of 0.89 mg/L against lepidopteran larvae, and the introduction of a methyl group at the R1 position (equivalent to the 5-position of the chroman ring) strongly increased insecticidal activity compared to the unsubstituted chroman-6-carboxylic acid derivative [1]. Among all synthesized benzoheterocyclic analogues, the 5-methylchroman-6-carbohydrazide showed the highest insecticidal activity [1].
| Evidence Dimension | Larvicidal activity (LC50) against lepidopteran pests |
|---|---|
| Target Compound Data | LC50 = 0.89 mg/L for N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide (chromafenozide) |
| Comparator Or Baseline | Unsubstituted chroman-6-carboxylic acid derivative (no 5-methyl group); other benzoheterocyclic analogues with various substituents |
| Quantified Difference | The 5-methyl analogue showed the highest potency among all tested compounds; the methyl group introduction strongly increased activity relative to the unsubstituted baseline (exact fold-change not numerically reported, but qualitatively described as 'strongly increased') |
| Conditions | Lepidopteran larvae bioassay; compound administered via diet incorporation; 48–72 h mortality assessment |
Why This Matters
This demonstrates that the 5-methyl substituent is not a passive structural feature but a critical pharmacophoric element that directly dictates whether the final insecticide achieves commercially viable potency.
- [1] Sawada, Y. et al. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Pest Manag. Sci. 2003, 59, 36–48. PMID: 12558098. View Source
